A Technical Guide to 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene: Synthesis, Reactivity, and Applications in Medicinal Chemistry
A Technical Guide to 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Introduction & Compound Profile
4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is a substituted nitroaromatic compound featuring a strategically positioned fluorine atom, a nitro group, and an ether-linked side chain. While not a widely cataloged commercial chemical, its structure embodies a versatile scaffold for organic synthesis, particularly within the realm of drug discovery and development. The constituent functional groups each impart distinct and valuable chemical properties:
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Activated Fluorine Atom: The fluorine at the C-4 position is rendered highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This reactivity is a direct consequence of the powerful electron-withdrawing nature of the nitro group located in the ortho position, which stabilizes the intermediate Meisenheimer complex.[1][2]
-
Versatile Nitro Group: The nitro group at C-2 is not only crucial for activating the C-F bond but also serves as a key synthetic handle. It can be readily reduced to a primary amine (aniline), a foundational moiety in a vast number of pharmaceuticals. This transformation opens avenues for amide bond formation, sulfonylation, diazotization, and other core reactions in medicinal chemistry.[3]
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Physicochemical Modulating Side-Chain: The 1-(3-methoxypropoxy) group at C-1 is significant for its role in tuning the molecule's physicochemical properties. The flexible ether chain can enhance solubility in organic media and influence lipophilicity (LogP), which are critical parameters for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.
This combination of an excellent leaving group for SNAr, a reducible functional handle, and a property-modulating side chain makes this molecule a valuable, albeit specialized, intermediate for constructing complex molecular architectures. An isomer, 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene, is cataloged under CAS Number 1233953-01-9, highlighting the relevance of this structural class.[4]
Compound Profile: 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene
| Property | Value | Source/Method |
| IUPAC Name | 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene | IUPAC Nomenclature |
| CAS Number | Not Assigned | - |
| Molecular Formula | C₁₀H₁₂FNO₄ | Calculated |
| Molecular Weight | 229.21 g/mol | Calculated |
| Appearance | Predicted: Pale yellow oil or low-melting solid | Analogy to similar compounds |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF) | Chemical Principles |
Synthesis and Purification
Given its absence from major commercial catalogs, 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene must be prepared via a targeted synthetic route. The most logical and efficient approach is the Williamson ether synthesis , a cornerstone reaction in organic chemistry for forming ether linkages.[5][6] This method involves the SN2 reaction between an alkoxide and a primary alkyl halide.[7][8] In this case, the synthesis proceeds by deprotonating the phenolic hydroxyl group of 4-fluoro-2-nitrophenol followed by alkylation with a suitable 3-methoxypropyl halide.
Rationale for Method Selection: The Williamson ether synthesis is chosen for its reliability, high yields, and compatibility with the electron-deficient aromatic ring. The phenolic proton of 4-fluoro-2-nitrophenol (CAS 394-33-2) is sufficiently acidic to be removed by a moderately strong base like potassium carbonate (K₂CO₃), avoiding harsher conditions that might promote unwanted side reactions.[9][10] The alkylating agent, 1-bromo-3-methoxypropane, is a primary halide, which is ideal for the SN2 mechanism and minimizes the risk of competing E2 elimination reactions.[10]
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene from 4-fluoro-2-nitrophenol.
Materials:
-
4-Fluoro-2-nitrophenol (1.0 eq)[9]
-
1-Bromo-3-methoxypropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-fluoro-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask, sufficient to create a stirrable suspension (approx. 0.2-0.5 M concentration of the phenol).
-
Alkylation: Add 1-bromo-3-methoxypropane (1.2 eq) to the suspension via syringe.
-
Heating: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with deionized water, followed by one wash with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Chemical Reactivity & Mechanistic Rationale
The synthetic utility of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is dominated by two primary reaction pathways: nucleophilic aromatic substitution at the C4 position and reduction of the nitro group at the C2 position.
A. Nucleophilic Aromatic Substitution (SNAr)
The C-F bond is strongly activated towards nucleophilic attack. This is a classic SNAr mechanism, which proceeds via a two-step addition-elimination process.[1]
-
Mechanism Rationale:
-
Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the fluorine (C4). This ipso-attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group. This stabilization is the key reason for the high reactivity of the substrate.[1][11]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group, to yield the substituted product.
-
This pathway is highly valuable for introducing a wide variety of functional groups, such as amines, thiols, and alkoxides, to build molecular complexity.
B. Reduction of the Nitro Group
The conversion of the nitro group to an aniline is a fundamental and high-yielding transformation in organic synthesis.[3]
-
Method Rationale:
-
Catalytic Hydrogenation: The most common and clean method is catalytic hydrogenation using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst.[12][13] This method is highly efficient but can sometimes lead to dehalogenation if other halogens are present.[14] Given that the C-F bond is strong, it is typically stable under these conditions.
-
Transfer Hydrogenation: An alternative involves using a hydrogen donor like hydrazine hydrate (NH₂NH₂·H₂O) in the presence of Pd/C. This avoids the need for handling pressurized hydrogen gas.[14]
-
Metal/Acid Reduction: Classic methods using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also effective and can offer different chemoselectivity.[13]
-
The resulting aniline, 4-amino-2-(3-methoxypropoxy)fluorobenzene, is a versatile building block for further functionalization.
Reactivity Pathways Diagram
Caption: Key reaction pathways for the title compound.
Applications in Drug Discovery
Substituted fluoro-nitroaromatics are established building blocks in medicinal chemistry.[15][16] The title compound serves as a precursor for molecules where a substituted aniline or a diaryl ether/amine is a key pharmacophore.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or heteroaromatic amine core. The reduction of the title compound provides a direct route to such intermediates. For example, related compounds are used to prepare imidazopyridines as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R).[15]
-
Synthesis of Complex Heterocycles: The SNAr reaction allows for the facile introduction of nucleophilic side chains, which can then participate in intramolecular cyclization reactions to form complex heterocyclic systems.
-
Modulation of Pharmacokinetics: The fluorine atom itself can be beneficial in a final drug candidate. It can block metabolic oxidation at that position and can form favorable interactions (e.g., hydrogen bonds) with protein targets, potentially increasing binding affinity and metabolic stability.
Safety and Handling
While no specific MSDS exists for 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene, safety protocols can be reliably extrapolated from analogous compounds like 4-fluoro-2-nitrophenol and other halogenated nitrobenzenes.[9][17][18][19] These compounds are generally considered hazardous.
General Precautions:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[18]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][19]
-
Avoid Contact: Avoid contact with skin and eyes. Do not breathe dust, fumes, or vapors.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]
GHS Hazard Information (Predicted)
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[9][17] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[17] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[9] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
References
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eScholarship.org. (n.d.). Selective reduction of nitroarenes via non-contact hydrogenation. Retrieved from [Link]
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RSC Publishing. (2022, April 7). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-2-nitrophenol | C6H4FNO3 | CID 136236. Retrieved from [Link]
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Chemsrc. (2025, August 30). 4-Fluoro-2-nitrophenol | CAS#:394-33-2. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (2025, August 6). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
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Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
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PMC. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]
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MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
- Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
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MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]
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